N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide
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Overview
Description
N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide is an organic compound that features a unique structure combining furan and thiophene rings These heterocyclic rings are known for their significant roles in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a variety of biological targets, depending on its specific structure and functional groups.
Mode of Action
Based on the known properties of thiophene derivatives, it can be speculated that this compound may interact with its targets in a way that modulates their function, leading to its various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Based on the known properties of thiophene derivatives, it can be speculated that this compound may have a variety of effects at the molecular and cellular level, contributing to its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a furan derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Known for their antimicrobial and anticancer properties.
Thiophene derivatives: Widely used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Uniqueness
N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its combination of furan and thiophene rings, which may confer a broader spectrum of biological activities compared to compounds containing only one of these rings
Properties
IUPAC Name |
N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-4-9-3-8(6-17-9)7-1-2-16-5-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEVSPHNIUCSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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